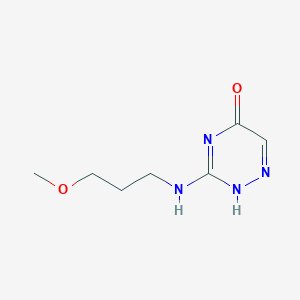

3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one, also known as MPTP, is a chemical compound used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This chemical has been used to create animal models of Parkinson's disease, which has led to significant advances in understanding the underlying mechanisms of this debilitating condition.

Mécanisme D'action

3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one is converted to a toxic metabolite, MPP+, by monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.

Biochemical and Physiological Effects:

3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one-induced Parkinsonism in animal models closely resembles the human disease, with loss of dopaminergic neurons in the substantia nigra, depletion of dopamine in the striatum, and the appearance of Lewy bodies. 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one also causes oxidative stress, inflammation, and mitochondrial dysfunction in affected neurons.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one in animal models of Parkinson's disease has been instrumental in advancing our understanding of the underlying mechanisms of the disease and developing new treatments. However, 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one-induced Parkinsonism in animals does not fully replicate the human disease, and there are limitations to its use in research, including potential species differences and the need for careful dosing to avoid toxicity.

Orientations Futures

Future research with 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one may focus on developing new treatments for Parkinson's disease, including strategies to prevent or reverse the damage caused by 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one. Other areas of research may include the use of 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one in studying the effects of environmental toxins on the brain and the development of new animal models for other neurodegenerative diseases.

Méthodes De Synthèse

3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one is synthesized through a multi-step process that involves the reaction of 3-methoxypropylamine with 2-cyano-1,3,4-oxadiazole, followed by the addition of hydrazine hydrate and subsequent oxidation with potassium permanganate.

Applications De Recherche Scientifique

3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one is primarily used in scientific research to create animal models of Parkinson's disease. By selectively destroying dopaminergic neurons in the brain, 3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one induces symptoms similar to those seen in human Parkinson's patients, including tremors, rigidity, and bradykinesia. This has allowed researchers to study the underlying mechanisms of the disease and develop new treatments.

Propriétés

Nom du produit |

3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one |

|---|---|

Formule moléculaire |

C7H12N4O2 |

Poids moléculaire |

184.2 g/mol |

Nom IUPAC |

3-(3-methoxypropylamino)-2H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C7H12N4O2/c1-13-4-2-3-8-7-10-6(12)5-9-11-7/h5H,2-4H2,1H3,(H2,8,10,11,12) |

Clé InChI |

RRQLOCQVXFKFSE-UHFFFAOYSA-N |

SMILES isomérique |

COCCCNC1=NC(=O)C=NN1 |

SMILES |

COCCCNC1=NC(=O)C=NN1 |

SMILES canonique |

COCCCNC1=NC(=O)C=NN1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)

![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B253924.png)

![2-[2-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253927.png)

![N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253928.png)

![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)

![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253931.png)

![N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253948.png)